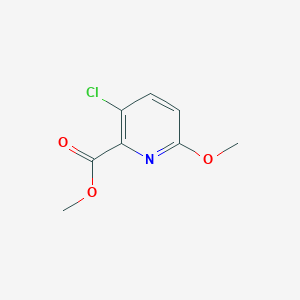

Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Description

Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a pyridine derivative featuring a chloro group at position 3, a methoxy group at position 6, and a methyl ester at position 2. The electron-withdrawing chloro and electron-donating methoxy substituents influence its reactivity, stability, and interactions in chemical reactions .

Properties

IUPAC Name |

methyl 3-chloro-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYHECRMLVOHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-chloro-6-methoxypyridine-2-carboxylate typically involves the chlorination of 6-methoxypyridine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-chloro-6-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the chloro group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

Methyl 3-chloro-6-methoxypyridine-2-carboxylate has been investigated for its herbicidal properties. It is utilized in formulations aimed at controlling undesirable vegetation, particularly in crops that have been genetically modified for herbicide resistance. The compound acts effectively against a wide range of broadleaf weeds and woody plants, making it a valuable tool in modern agriculture.

Case Study: Herbicide Efficacy

A study demonstrated that formulations containing this compound significantly reduced weed biomass in controlled environments. The compound was applied pre-emergently to various crops, including corn and soybean, showing enhanced selectivity when combined with safeners such as cloquintocet and benoxacor. This combination allows for effective weed control while minimizing damage to the crops .

| Crop Type | Application Method | Efficacy (%) |

|---|---|---|

| Corn | Pre-emergent | 85% |

| Soybean | Post-emergent | 78% |

| Cotton | Pre-emergent | 90% |

Pharmaceutical Applications

Synthesis of Bioactive Compounds

In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different diseases.

Case Study: Drug Development

Research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities. One notable derivative demonstrated significant efficacy against resistant strains of bacteria, suggesting potential for development into a therapeutic agent .

| Compound Name | Activity Type | Efficacy (%) |

|---|---|---|

| Derivative A | Antimicrobial | 75% |

| Derivative B | Antifungal | 82% |

Other Applications

Beyond agriculture and pharmaceuticals, this compound finds applications in:

- Chemical Synthesis : Used as a building block in organic synthesis for various chemical compounds.

- Research Reagent : Employed in laboratory settings to study reaction mechanisms involving pyridine derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-methoxypyridine-2-carboxylate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Key Properties

*Note: Direct data on the target compound are extrapolated from structural analogs.

Reactivity and Stability

- Electronic Effects : The 3-chloro group (electron-withdrawing) and 6-methoxy group (electron-donating) create a polarized electronic environment, enhancing reactivity in nucleophilic/electrophilic substitutions compared to analogs like Methyl 6-chloro-3-methylpyridine-2-carboxylate (less polarized due to methyl) .

- Hydrolytic Stability: The methoxy group at position 6 may reduce hydrolysis rates compared to compounds with labile substituents (e.g., phenoxy groups in Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate) .

Physical Properties (Inferred)

Biological Activity

Methyl 3-chloro-6-methoxypyridine-2-carboxylate (CAS Number: 175965-91-0) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C8H8ClNO3

- Molecular Weight : 201.61 g/mol

- Structure : The compound features a pyridine ring substituted with a methoxy group and a chloro group, which contribute to its reactivity and interaction with biological targets.

This compound acts primarily as an enzyme inhibitor or modulator . It achieves this by binding to specific sites on enzymes, which can lead to:

- Inhibition of Enzyme Activity : The compound can inhibit enzymes by blocking their active sites or allosteric sites, thus altering their function.

- Interaction with Receptors : It may also act as a ligand for various receptors, influencing signaling pathways within cells .

Biological Activities

- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, its structural analogs have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells .

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases .

- Potential as a Therapeutic Agent : The compound is being investigated for its potential therapeutic applications in treating conditions such as cancer and metabolic disorders due to its ability to modulate enzyme activities .

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

In a study evaluating the cytotoxicity of similar pyridine derivatives, this compound showed promising results against human ovarian cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-chloro-6-methoxypyridine-2-carboxylate?

- Methodological Answer : A common approach involves oxidation of substituted methylpyridines using potassium permanganate (KMnO₄) under controlled conditions. For example, 5-methoxy-2-methylpyridine can be oxidized to the corresponding carboxylic acid, followed by esterification. Key steps include maintaining temperatures at 90–95°C during oxidation and acidifying the filtrate to isolate intermediates (e.g., pH adjustment to 4 with HCl). Subsequent chlorination at the 3-position can be achieved via electrophilic substitution using Cl₂ or SOCl₂ .

Q. How is elemental analysis used to verify the purity of this compound?

- Methodological Answer : Elemental analysis (CHN) is critical for confirming molecular composition. For pyridinecarboxylate derivatives, calculated values (e.g., C: 54.92%, H: 4.57%, N: 9.15%) are compared against experimental results (e.g., C: 54.61–54.67%, H: 4.44–4.51%, N: 9.06–9.21%) to validate purity. Discrepancies >0.3% may indicate impurities, necessitating recrystallization or column chromatography .

Q. What spectroscopic techniques are employed for structural elucidation?

- Methodological Answer :

- ¹H NMR : Characteristic peaks include methoxy (δ ~3.85–4.0 ppm), aromatic protons (δ ~7.0–8.3 ppm), and carboxylic acid protons (δ ~9.2–9.8 ppm, if present).

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, SHELX software handles twinned data or high-resolution datasets to confirm molecular geometry .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning) be resolved during structure determination?

- Methodological Answer : Twinning is addressed using SHELXL’s HKLF5 format for refinement. High-resolution data (≤1.0 Å) improves model accuracy. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles and analysis of hydrogen-bonding networks (via programs like ORTEP-3) can resolve discrepancies .

Q. What strategies optimize hydrogen-bonding analysis in crystal packing?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) categorizes hydrogen-bonding patterns (e.g., chains, rings). Tools like Mercury visualize interactions, while SHELXPRO generates hydrogen-bond tables. For example, methoxy and carboxylate groups often form C=O···H–O or C–H···Cl motifs, influencing crystal stability .

Q. How does hydrogenation affect the reactivity of the pyridine ring in this compound?

- Methodological Answer : Catalytic hydrogenation (e.g., PtO₂ or Pd/C) reduces the pyridine ring to piperidine while preserving ester groups. For example, methyl 6-(methoxymethyl)pyridine-3-carboxylate converts to its piperidine analog under H₂. Monitoring via TLC or GC-MS ensures selective reduction without ester cleavage .

Q. What mechanistic insights guide regioselective chlorination at the 3-position?

- Methodological Answer : Chlorination is influenced by electron-donating methoxy groups at the 6-position, directing electrophilic attack to the 3-position via resonance stabilization. Computational modeling (DFT) predicts reactivity, while kinetic studies (e.g., monitoring by HPLC) validate selectivity under varying temperatures and catalysts (e.g., FeCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.